5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid
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Overview
Description
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid is a complex organic compound that features a naphthalene ring system substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Naphthalene Derivatization: The naphthalene ring is functionalized to introduce the carboxylic acid group and the aminomethyl group. This can be achieved through various organic reactions, including Friedel-Crafts acylation and subsequent modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated peptide synthesizers can also streamline the process, especially when the compound is used in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The naphthalene ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines, making it useful in peptide synthesis.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used to facilitate amide bond formation.
Major Products
Fmoc-Deprotected Amines: Resulting from the removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides, providing protection for amino groups during chain elongation.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules or surfaces.
Drug Development: Serves as an intermediate in the synthesis of peptide-based drugs.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The naphthalene ring system can also interact with other aromatic systems through π-π stacking interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which provides distinct electronic properties and reactivity. The presence of both the Fmoc-protected amino group and the carboxylic acid group makes it particularly useful in peptide synthesis and bioconjugation applications.
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c29-26(30)18-12-13-20-17(14-18)6-5-7-19(20)15-28-27(31)32-16-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBFQPVURVVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC5=C4C=CC(=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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